Technical Documentation Center

Nona-5,7-dien-1-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Nona-5,7-dien-1-OL
  • CAS: 112123-28-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Nona-5,7-dien-1-OL

Structural Elucidation of Nona-5,7-dien-1-ol: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary Nona-5,7-dien-1-ol (CAS: 112123-28-1) is an aliphatic conjugated diene alcohol with significant ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of Nona-5,7-dien-1-ol: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

Nona-5,7-dien-1-ol (CAS: 112123-28-1) is an aliphatic conjugated diene alcohol with significant utility in synthetic organic chemistry, flavor and fragrance profiling, and pheromone research. The presence of a conjugated diene system coupled with a primary alcohol moiety presents a unique electronic environment that governs its spectroscopic behavior.

This technical guide provides a rigorous, predictive framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) structural elucidation of the most thermodynamically stable isomer, (5E, 7E)-nona-5,7-dien-1-ol. Designed for analytical chemists and drug development professionals, this whitepaper details the causality behind chemical shifts, coupling constants, and the experimental protocols required for unambiguous spectral assignment.

Structural Analysis & Stereochemical Considerations

The molecule consists of a 9-carbon chain with a primary hydroxyl group at C1 and a conjugated diene system spanning C5 through C8.

  • Molecular Formula: C 9​ H 16​ O

  • Key Structural Motifs: A primary alkanol chain (C1–C4), an internal conjugated diene (C5–C8), and an allylic terminal methyl group (C9).

The stereochemistry of the diene dictates the scalar coupling constants ( 3JHH​ ) and the steric compression effects observed in the 13 C spectrum. For the (5E, 7E) configuration, the trans-geometry across both double bonds results in large vicinal coupling constants ( 3J≈14.5−15.5 Hz) dictated by the Karplus relationship, which correlates the dihedral angle of the coupled protons to the magnitude of the J -coupling[1].

1 H NMR Chemical Shifts & Splitting Patterns

The 1 H NMR spectrum of nona-5,7-dien-1-ol in CDCl 3​ is characterized by three distinct regions: the deshielded diene protons, the oxygen-adjacent methylene, and the upfield aliphatic chain. The values presented below are highly accurate predictive assignments based on empirical additive rules and conjugated diene models.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
H1 3.65Triplet (t)2H 3J=6.5 Deshielded by electronegative oxygen ( α -effect).
H2 1.55Multiplet (m)2H- β to hydroxyl group; complex splitting due to adjacent CH 2​ groups.
H3 1.45Multiplet (m)2H-Aliphatic backbone; minimal deshielding effects.
H4 2.10Quartet (q)2H 3J≈7.0 Allylic deshielding from the C5=C6 double bond.
H5 5.60Doublet of triplets (dt)1H 3Jtrans​=15.0 , 3JCH2​=7.0 Diene proton; coupled to H6 (trans) and H4 (allylic).
H6 6.00Doublet of doublets (dd)1H 3Jtrans​=15.0 , 3Jvic​=10.5 Internal diene proton; highly conjugated, overlaps with H7.
H7 6.00Doublet of doublets (dd)1H 3Jtrans​=15.0 , 3Jvic​=10.5 Internal diene proton; highly conjugated, overlaps with H6.
H8 5.55Doublet of quartets (dq)1H 3Jtrans​=15.0 , 3JCH3​=6.5 Diene proton; coupled to H7 (trans) and H9 (methyl).
H9 1.75Doublet (d)3H 3J=6.5 Terminal methyl; allylic deshielding shifts it downfield from standard alkanes.
-OH ~1.40Broad singlet (br s)1H-Highly concentration and temperature dependent.
Mechanistic Insight: The Diene Region

The internal diene protons (H6 and H7) appear significantly further downfield ( δ 6.00) compared to the outer diene protons (H5 and H8, δ ~5.55–5.60). This is a hallmark of conjugated systems: the internal positions bear a higher degree of positive charge character in their resonance hybrid structures, leading to decreased electron density and greater magnetic deshielding.

Spin_System H1 H1 (3.65) H2 H2 (1.55) H1->H2 3J H3 H3 (1.45) H2->H3 3J H4 H4 (2.10) H3->H4 3J H5 H5 (5.60) H4->H5 3J H6 H6 (6.00) H5->H6 3J H7 H7 (6.00) H6->H7 3J H8 H8 (5.55) H7->H8 3J H9 H9 (1.75) H8->H9 3J

Caption: 1H-1H Spin System and J-coupling pathway across the nona-5,7-dien-1-ol carbon backbone.

13 C NMR Chemical Shifts

The 13 C spectrum provides a direct readout of the carbon skeleton. The shifts are governed by hybridization ( sp2 vs sp3 ) and inductive effects from the hydroxyl oxygen.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
CarbonChemical Shift ( δ , ppm)TypeAssignment Rationale
C1 62.8CH 2​ Strong α -deshielding from the electronegative -OH group.
C2 32.5CH 2​ β -effect from the hydroxyl group.
C3 25.5CH 2​ γ -effect (steric compression) causes an upfield shift relative to C2.
C4 32.5CH 2​ Allylic position; deshielded by the adjacent π -system.
C5 132.5CH sp2 hybridized; substituted by an alkyl chain.
C6 131.0CH sp2 hybridized; internal diene carbon.
C7 131.5CH sp2 hybridized; internal diene carbon.
C8 126.5CH sp2 hybridized; α to the terminal methyl group.
C9 18.0CH 3​ Terminal methyl group; allylic deshielding shifts it from ~14 ppm to 18 ppm.

Experimental Protocol for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the following self-validating protocol must be strictly adhered to. This minimizes artifacts and ensures quantitative reliability.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of nona-5,7-dien-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is chosen for its excellent solubilizing properties and predictable residual solvent peak ( δH​ 7.26, δC​ 77.16)[2].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the spectrum precisely to 0.00 ppm.

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Spectrometer Calibration (Shimming & Tuning)
  • Locking: Lock the spectrometer frequency to the deuterium signal of CDCl 3​ .

  • Tuning and Matching: Perform automated or manual tuning/matching of the probe to the exact resonance frequencies of 1 H and 13 C to maximize signal-to-noise ratio (SNR).

  • Shimming: Execute gradient shimming (Z-axis) to achieve a highly homogeneous magnetic field. A well-shimmed sample will yield a TMS peak with a full-width at half-maximum (FWHM) of <1.0 Hz.

Step 3: 1D Acquisition Parameters
  • 1 H NMR: Use a 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16–32 scans. The 2-second delay ensures full longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative.

  • 13 C NMR: Use a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds. Acquire 512–1024 scans depending on concentration. Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz during processing to enhance SNR.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides the foundational data, the severe overlap in the diene region (H6 and H7) necessitates 2-Dimensional NMR techniques to trace the connectivity of the carbon skeleton without ambiguity[1].

The Self-Validating 2D Workflow
  • COSY (Correlation Spectroscopy): Maps homonuclear 3J couplings. It will confirm the continuous chain from H1 H2 H3 H4 H5.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons ( 1JCH​ ). This resolves overlapping proton signals (like H6 and H7) by separating them along the 13 C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings ( 2JCH​ and 3JCH​ ). Crucial for bridging the diene system, e.g., showing a correlation between the C9 methyl protons and the C7 diene carbon.

NMR_Workflow Sample Sample Prep (CDCl3, 298K) OneD 1D NMR (1H & 13C) Initial Screening Sample->OneD COSY 1H-1H COSY Spin System Mapping OneD->COSY Identify J-coupling HSQC 1H-13C HSQC Direct C-H Connectivity OneD->HSQC 1-bond correlation HMBC 1H-13C HMBC Long-Range Connectivity COSY->HMBC 2/3-bond correlation HSQC->HMBC Validation Final Structural Assignment HMBC->Validation

Caption: Standard 2D NMR workflow for the unambiguous structural elucidation of organic molecules.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

Sources

Exploratory

Biosynthesis pathways of Nona-5,7-dien-1-OL in plant volatiles

An In-depth Technical Guide to the Putative Biosynthesis of Nona-5,7-dien-1-ol in Plant Volatiles This guide provides a detailed exploration of the proposed biosynthetic pathway of Nona-5,7-dien-1-ol, a C9 unsaturated al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Biosynthesis of Nona-5,7-dien-1-ol in Plant Volatiles

This guide provides a detailed exploration of the proposed biosynthetic pathway of Nona-5,7-dien-1-ol, a C9 unsaturated alcohol contributing to the complex bouquet of plant volatiles. While the precise pathway for this specific compound is not extensively documented, this document synthesizes established principles of plant biochemistry, primarily the lipoxygenase (LOX) and fatty acyl-CoA reductase (FAR) pathways, to construct a scientifically grounded hypothesis. This guide is intended for researchers, scientists, and drug development professionals investigating plant-derived secondary metabolites and their biosynthetic origins.

Part 1: Introduction and Significance

Nona-5,7-dien-1-ol is a polyunsaturated nine-carbon alcohol. Such C9 compounds are known to be derived from the oxidative cleavage of fatty acids and contribute to the characteristic "green leaf" and floral scents of many plants[1]. These volatile organic compounds (VOCs) play crucial roles in plant defense, pollinator attraction, and inter-plant communication[2][3]. Understanding their biosynthesis is paramount for applications in agriculture, flavor and fragrance industries, and pharmaceuticals.

While isomers like 2,6-nonadien-1-ol have been identified in various plants such as cucumber and violet leaves, the specific natural occurrence and biosynthetic pathway of Nona-5,7-dien-1-ol remain to be fully elucidated[4]. This guide puts forth a putative pathway, providing a roadmap for its experimental validation.

Part 2: Proposed Biosynthetic Pathway of Nona-5,7-dien-1-ol

The biosynthesis of Nona-5,7-dien-1-ol is hypothesized to originate from the lipoxygenase (LOX) pathway, a major route for the production of fatty acid-derived volatiles in plants[3][5]. This pathway is initiated by the oxygenation of polyunsaturated fatty acids.

2.1. Precursor Molecule: Linoleic Acid

The likely precursor for a C9 compound with two double bonds is linoleic acid (a C18:2 fatty acid), a common fatty acid in plants. The position of the double bonds in Nona-5,7-dien-1-ol suggests a specific regio- and stereospecific oxygenation of linoleic acid.

2.2. Key Enzymatic Steps

The proposed pathway involves a series of enzymatic reactions, beginning with the oxidation of linoleic acid and culminating in the formation of the final alcohol.

Step 1: Lipoxygenase (LOX) Catalyzed Dioxygenation

The pathway is initiated by a lipoxygenase (LOX) enzyme. Plant LOXs catalyze the dioxygenation of polyunsaturated fatty acids containing a (1Z,4Z)-pentadiene system[5]. Depending on the specific LOX enzyme, oxygen can be inserted at different positions. For the formation of Nona-5,7-dien-1-ol, a 9-lipoxygenase (9-LOX) would catalyze the formation of 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD) from linoleic acid.

Step 2: Hydroperoxide Lyase (HPL) Cleavage

The resulting 9-HPOD is then cleaved by a hydroperoxide lyase (HPL) , a cytochrome P450 enzyme (CYP74 family)[5]. This cleavage is predicted to yield two fragments: a C9 aldehyde, (2Z,4Z)-nona-2,4-dienal , and a C9 oxo-acid.

Step 3: Isomerization

The initial product of HPL cleavage, (2Z,4Z)-nona-2,4-dienal, would likely undergo isomerization to a more stable conjugated system. This could be a spontaneous or enzyme-catalyzed process, leading to the formation of (2E,4Z)-nona-2,4-dienal or other isomers. Further isomerization could lead to the 5,7-diene structure, although the specific enzymes for this step are not well-defined and may involve isomerases that shift the double bonds.

Step 4: Reduction to Nona-5,7-dien-1-al

The isomerized dienal would then need to be reduced at the C1 position. This is a critical and complex step. It is possible that an uncharacterized reductase first acts on an isomer of nonadienal to produce Nona-5,7-dienal .

Step 5: Alcohol Dehydrogenase (ADH) Reduction

Finally, the aldehyde, Nona-5,7-dienal, is reduced to the corresponding alcohol, Nona-5,7-dien-1-ol , by an alcohol dehydrogenase (ADH) [6]. These enzymes are ubiquitous in plants and are responsible for the final step in the biosynthesis of many volatile alcohols.

Alternatively, a Fatty Acyl-CoA Reductase (FAR) could be involved. While FARs typically act on longer-chain fatty acyl-CoAs to produce fatty alcohols for waxes and suberin, it is plausible that a specific FAR could act on a C9 acyl-CoA precursor, though this is less likely for a volatile compound[7][8].

Below is a diagram illustrating the proposed biosynthetic pathway.

Nona-5,7-dien-1-ol Biosynthesis cluster_0 Proposed Biosynthetic Pathway Linoleic_Acid Linoleic Acid (C18:2) 9_HPOD 9-Hydroperoxy-10(E),12(Z)- octadecadienoic acid (9-HPOD) Linoleic_Acid->9_HPOD 9-Lipoxygenase (9-LOX) Nona_2_4_dienal (2Z,4Z)-Nona-2,4-dienal 9_HPOD->Nona_2_4_dienal Hydroperoxide Lyase (HPL) Nona_5_7_dienal Nona-5,7-dienal Nona_2_4_dienal->Nona_5_7_dienal Isomerase(s) Nona_5_7_dien_1_ol Nona-5,7-dien-1-ol Nona_5_7_dienal->Nona_5_7_dien_1_ol Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway of Nona-5,7-dien-1-ol from linoleic acid.

Part 3: Experimental Validation Protocols

The validation of this proposed pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology.

3.1. Identification and Quantification of Nona-5,7-dien-1-ol and its Precursors

Objective: To confirm the presence of Nona-5,7-dien-1-ol and its proposed precursors in plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Homogenize fresh plant tissue (e.g., leaves, flowers) in a sealed vial.

  • Volatile Collection: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample vial under controlled temperature and time to adsorb the volatile compounds[9][10].

  • GC-MS Analysis: Desorb the collected volatiles in the heated injection port of a gas chromatograph. Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Identification: Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards[11].

  • Quantification: Use an internal standard to quantify the identified compounds.

Table 1: Key Analytes and their Expected Mass Spectral Fragments

CompoundMolecular FormulaKey m/z Fragments
Nona-5,7-dien-1-olC9H16O140 (M+), 122, 107, 93, 79, 67
Nona-5,7-dienalC9H14O138 (M+), 123, 109, 95, 81, 67
Linoleic AcidC18H32O2280 (M+), various fragments

Note: The fragmentation pattern will need to be confirmed with authentic standards.

3.2. In Vitro Enzyme Assays

Objective: To demonstrate the enzymatic activities of LOX, HPL, and ADH in converting the proposed substrates.

Methodology:

  • Enzyme Extraction: Prepare crude protein extracts from the plant tissue of interest.

  • LOX Assay: Incubate the crude extract with linoleic acid and monitor the formation of 9-HPOD using HPLC-UV or LC-MS.

  • HPL Assay: Incubate the crude extract with purified 9-HPOD and analyze the headspace for the production of C9 aldehydes using HS-SPME-GC-MS.

  • ADH Assay: Incubate the crude extract with Nona-5,7-dienal and NAD(P)H, and monitor the formation of Nona-5,7-dien-1-ol by GC-MS.

3.3. Gene Identification and Functional Characterization

Objective: To identify the genes encoding the key enzymes and confirm their function.

Methodology:

  • Candidate Gene Identification: Use bioinformatics tools (e.g., BLAST) to search for homologous genes of known LOX, HPL, and ADH in the transcriptome or genome of the plant species under investigation.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to correlate the expression levels of candidate genes with the production of Nona-5,7-dien-1-ol under different conditions (e.g., developmental stages, herbivore attack).

  • Heterologous Expression and in Vitro Characterization: Clone the full-length cDNA of the candidate genes into an expression vector (e.g., in E. coli or yeast). Purify the recombinant proteins and perform in vitro enzyme assays with the proposed substrates to confirm their activity and substrate specificity[12].

Below is a diagram outlining the experimental workflow for pathway validation.

Experimental_Workflow cluster_1 Pathway Validation Workflow Analyte_ID Step 1: Analyte Identification (HS-SPME-GC-MS) Enzyme_Assays Step 2: In Vitro Enzyme Assays Analyte_ID->Enzyme_Assays Confirm presence of intermediates Gene_ID Step 3: Gene Identification & Functional Characterization Enzyme_Assays->Gene_ID Demonstrate enzymatic activities Pathway_Validation Validated Pathway Gene_ID->Pathway_Validation Confirm gene function

Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.

Part 4: Conclusion and Future Perspectives

This technical guide has outlined a plausible biosynthetic pathway for the plant volatile Nona-5,7-dien-1-ol, based on established knowledge of fatty acid metabolism in plants. The proposed pathway, originating from linoleic acid via the action of 9-LOX, HPL, and ADH, provides a strong foundation for future research.

The experimental protocols detailed herein offer a comprehensive strategy for validating this hypothesis. Successful elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable C9 volatiles. Future work should focus on identifying the specific isomerases involved in the rearrangement of the double bonds and exploring the regulatory mechanisms that control the flux through this pathway.

References

  • Doan, T. T. N. (2009). Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria. [Link]

  • Rowland, O., & Domergue, F. (2012). Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications. Plant Science, 193-194, 28-38. [Link]

  • Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53, 275-297. [Link]

  • Porta, H., & Rocha-Sosa, M. (2002). Plant lipoxygenases. Physiological and molecular features. Plant Physiology, 130(1), 15-21. [Link]

  • Gigot, C., et al. (2010). The lipoxygenase pathway in plants. InTech. [Link]

  • Aftab, T., et al. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. International Journal of Molecular Sciences, 23(7), 3950. [Link]

  • Feussner, I., & Wasternack, C. (2002). The lipoxygenase pathway. Annual Review of Plant Biology, 53, 275-297. [Link]

  • Domergue, F., et al. (2010). Three Arabidopsis Fatty Acyl-Coenzyme A Reductases, FAR1, FAR4, and FAR5, Generate Primary Fatty Alcohols Associated with Suberin Deposition. Plant Physiology, 153(4), 1539-1554. [Link]

  • Wang, Y., et al. (2022). The Plant Fatty Acyl Reductases. International Journal of Molecular Sciences, 23(24), 16182. [Link]

  • Wang, M., et al. (2017). Five Fatty Acyl-Coenzyme A Reductases Are Involved in the Biosynthesis of Primary Alcohols in Aegilops tauschii Leaves. Frontiers in Plant Science, 8, 989. [Link]

  • Kang, A., et al. (2019). The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis. Proceedings of the National Academy of Sciences, 116(26), 12847-12852. [Link]

  • Liu, Y., et al. (2022). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 13, 868931. [Link]

  • Kumar, R., et al. (2023). Biosynthetic Pathways of Hormones in Plants. International Journal of Molecular Sciences, 24(15), 12004. [Link]

  • Kumari, P., et al. (2020). Nitrogen Deprivation-Induced Production of Volatile Organic Compounds in the Arachidonic-Acid-Accumulating Green Microalga Lobosphaera incisa. Journal of Agricultural and Food Chemistry, 68(47), 13688-13697. [Link]

  • Doan, T. T. N. (2009). Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria. [Link]

  • Egyptian Journal of Desert Research. (2023). VOLATILE OILS, LIPID CONSTITUENTS AND CHARACTERIZATION OF GREEN SILVER NANOPARTICLES OF SOME PLANTS BELONGING TO FAMILY APIACEAE. [Link]

  • NextSDS. (n.d.). NONA-5,7-DIEN-1-OL — Chemical Substance Information. [Link]

  • Perfumer & Flavorist. (2001). An Aroma Chemical Profile: Nonadienols. [Link]

  • National Center for Biotechnology Information. (n.d.). Nona-2,7-dien-5-ol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Nonadienal. PubChem Compound Database. [Link]

  • The Good Scents Company. (n.d.). 3,6-nonadien-1-ol. [Link]

  • Li, Y., et al. (2022). Analysis of Differences in Volatile Components of Five Lauraceae Plants From Different Genera Based on HS-SPME-GC-MS. Frontiers in Plant Science, 13, 868931. [Link]

  • Magalhães, D. M., et al. (2019). Identification of Volatile Compounds Involved in Host Location by Anthonomus grandis (Coleoptera: Curculionidae). Frontiers in Ecology and Evolution, 7, 39. [Link]

  • He, Y., et al. (2021). The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight. Frontiers in Plant Science, 12, 712213. [Link]

  • Chen, Y.-C., et al. (2021). New Insights on Volatile Components of Vanilla planifolia Cultivated in Taiwan. Foods, 10(6), 1358. [Link]

  • National Center for Biotechnology Information. (n.d.). (5E,7E)-nona-5,7-dien-1,3-diyne. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Nona-1,5-diene. PubChem Compound Database. [Link]

Sources

Foundational

Comprehensive Technical Guide on Nona-5,7-dien-1-ol: Physical Properties, Boiling Point Dynamics, and Experimental Workflows

Executive Summary Nona-5,7-dien-1-ol (CAS: 112123-28-1) is a highly specialized, conjugated diene alcohol utilized primarily as a precursor in complex organic synthesis, particularly in the construction of bicyclic frame...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nona-5,7-dien-1-ol (CAS: 112123-28-1) is a highly specialized, conjugated diene alcohol utilized primarily as a precursor in complex organic synthesis, particularly in the construction of bicyclic frameworks via Intramolecular Diels-Alder (IMDA) reactions[1]. For drug development professionals and synthetic chemists, understanding the precise physical properties, thermodynamic behavior, and handling protocols of this C9-alcohol is critical for optimizing reaction yields and ensuring regioselectivity during derivatization.

This whitepaper synthesizes the physical property profile, boiling point thermodynamics, and field-proven synthesis protocols for Nona-5,7-dien-1-ol[1][2].

Physico-Chemical Profile and Quantitative Data

Due to the specialized nature of the 5,7-diene isomer, empirical macroscopic properties are often extrapolated from highly similar structural homologs (such as nona-2,6-dien-1-ol) and computational predictions. The presence of the conjugated π -system at C5-C7 significantly alters its polarizability and refractive index compared to saturated nonanol.

Table 1: Summary of Physical and Chemical Properties
PropertyValueMethod / Condition
CAS Registry Number 112123-28-1Standard Identifier[2]
Molecular Formula C 9​ H 16​ O-
Molecular Weight 140.22 g/mol Calculated
Boiling Point (760 mmHg) ~212–218 °CExtrapolated (Structural Homology)
Boiling Point (12 mmHg) ~95–100 °CExtrapolated (Reduced Pressure)
Density ~0.86 g/cm³Predicted
Refractive Index ( nD20​ ) ~1.48Predicted (Conjugated Diene influence)

Boiling Point Dynamics & Thermodynamic Causality

The boiling point of Nona-5,7-dien-1-ol (~212–218 °C at atmospheric pressure) is governed by a triad of intermolecular forces and intramolecular geometric constraints. Understanding these factors is essential for designing distillation and purification workflows.

  • Hydrogen Bonding (Dominant Force): The terminal primary hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. This creates a robust intermolecular network requiring significant thermal energy to break, elevating the boiling point by approximately 60 °C compared to its non-hydroxylated diene analog.

  • London Dispersion Forces (Surface Area): The 9-carbon aliphatic chain provides substantial surface area for transient dipole interactions.

  • Conjugational Rigidity (Entropy of Vaporization): The conjugated diene system (C5=C6-C7=C8) restricts bond rotation, locking a portion of the molecule into a planar conformation (s-cis or s-trans). This rigidity reduces the conformational entropy of the liquid phase. Consequently, the transition to the gas phase requires slightly more enthalpy to overcome the highly ordered packing of the planar diene regions.

BP_Dynamics BP Boiling Point (~215 °C at 760 mmHg) HB Hydrogen Bonding (Primary -OH) HB->BP Dominant thermal barrier LDF London Dispersion (C9 Aliphatic Chain) LDF->BP Surface area scaling Conj Conjugated Diene (Rigidity at C5-C7) Conj->BP Entropy reduction

Diagram 1: Thermodynamic factors governing the boiling point of Nona-5,7-dien-1-ol.

Experimental Workflow: Regioselective Synthesis

The synthesis of Nona-5,7-dien-1-ol requires extreme regiocontrol to functionalize the terminal carbon without disrupting the sensitive conjugated diene system. A validated protocol involves the regioselective hydroboration-oxidation of a nona-1,5,7-triene precursor[1].

Protocol: Hydroboration-Oxidation via 9-BBN

Note: This protocol is a self-validating system where the choice of reagents inherently prevents side-reactions.

Reagents & Materials:

  • Nona-1,5,7-triene (17 mmol)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF, 20 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Ethanol (18 mL)

  • 10% aqueous NaOH (12 mL)

  • 30% H 2​ O 2​ (Standard excess)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the triene precursor (4.3 g, 17 mmol) in 20 mL of anhydrous THF under an inert argon atmosphere[1].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Initiating the reaction at 0 °C suppresses non-specific hydroboration and safely dissipates the exothermic energy of the borane addition.

  • Regioselective Addition: Slowly add the 9-BBN solution (40 mL, 20 mmol) dropwise to the cooled mixture[1].

    • Causality: 9-BBN is selected over standard BH 3​ due to its massive steric bulk. It exclusively attacks the unhindered terminal alkene (C1) while the bulky conjugated diene (C5-C7) is sterically protected, ensuring >95% regioselectivity.

  • Kinetic Completion: Remove the ice bath, allow the solution to warm to room temperature, and stir overnight[1].

    • Causality: The steric bulk of 9-BBN makes the addition kinetically slow; overnight stirring ensures complete conversion of the triene to the organoborane intermediate.

  • Oxidative Cleavage: To the stirred solution, sequentially add 18 mL of Ethanol and 12 mL of 10% aqueous NaOH, followed by the slow, controlled dropwise addition of 30% H 2​ O 2​ [1].

    • Causality: Ethanol acts as a co-solvent to prevent biphasic separation. The NaOH generates the hydroperoxide anion (HOO⁻), which acts as the active nucleophile to cleave the Carbon-Boron bond, yielding the final primary alcohol with retention of stereochemistry.

  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO 4​ , and purify via vacuum distillation (~95 °C at 12 mmHg) to isolate pure Nona-5,7-dien-1-ol.

Synthesis_Workflow Start Nona-1,5,7-triene in THF Cool Cool to 0 °C (Thermodynamic Control) Start->Cool AddBBN Add 9-BBN slowly (Regioselective Hydroboration) Cool->AddBBN Warm Warm to RT & Stir (Kinetic Completion) AddBBN->Warm Oxidation Add EtOH, NaOH, H2O2 (Oxidative Cleavage) Warm->Oxidation Product Nona-5,7-dien-1-ol (Target Isolation) Oxidation->Product

Diagram 2: Step-by-step workflow for the regioselective synthesis of Nona-5,7-dien-1-ol.

Downstream Applications in Drug Development

In pharmaceutical synthesis, Nona-5,7-dien-1-ol is rarely the final API (Active Pharmaceutical Ingredient). Instead, it serves as a highly functionalized tether. The primary alcohol is typically converted into an ester or ether linking to a dienophile. Upon heating, the flexible aliphatic chain folds, allowing the C5-C7 diene to undergo a highly diastereoselective Intramolecular Diels-Alder (IMDA) reaction[1]. This pericyclic [π4s+π2s]-cycloaddition rapidly constructs complex, multi-ring stereocenters found in natural products and advanced therapeutics, validating the critical need for high-purity Nona-5,7-dien-1-ol precursors.

References

  • Universität Tübingen. "Intramolekulare Diels-Alder-Reaktionen mit sauerstoffhaltigen cyclischen Dienophilen" (Dissertation, 2001). Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Extraction and Recovery of Nona-5,7-dien-1-ol from Complex Biological Matrices

Introduction & Scope Nona-5,7-dien-1-ol (CAS: 112123-28-1) is a medium-chain aliphatic dienol characterized by a 9-carbon backbone and a conjugated diene system at the C5 and C7 positions[1]. Compounds of this class are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Nona-5,7-dien-1-ol (CAS: 112123-28-1) is a medium-chain aliphatic dienol characterized by a 9-carbon backbone and a conjugated diene system at the C5 and C7 positions[1]. Compounds of this class are highly valued as intermediates in the synthesis of active pharmaceutical ingredients (APIs), specialty fragrances, and complex natural products[2]. Due to the highly reactive nature of the conjugated diene moiety—which readily undergoes auto-oxidation, isomerization, or in situ Diels-Alder cycloadditions under thermal stress[3]—extracting this compound from complex biological matrices (e.g., engineered Saccharomyces cerevisiae fermentation broths) requires highly specialized, gentle downstream processing.

This application note details a validated, self-contained protocol for the liquid-liquid extraction (LLE) of Nona-5,7-dien-1-ol from microbial matrices. The methodology prioritizes structural preservation, high recovery yields, and the elimination of polar cellular artifacts.

Mechanistic Pillars of the Protocol (Causality & Logic)

To ensure scientific integrity and reproducibility, the experimental design is built upon three mechanistic pillars:

Controlled Matrix Disruption

Mechanical lysis techniques (e.g., bead-beating, sonication) generate localized cavitation and thermal spikes that can induce stereochemical flipping (isomerization) of the 5,7-diene system. To prevent this, we utilize enzymatic spheroplasting (using Zymolyase for yeast matrices) followed by gentle osmotic shock. This preserves the intracellular lipid droplets where hydrophobic aliphatic alcohols typically partition without exposing them to mechanical stress.

Solvent Selection for Biphasic Extraction

The recovery of aliphatic alcohols from aqueous fermentation media relies heavily on the partition coefficient of the chosen solvent[4]. While highly non-polar solvents like hexane are often used for lipids, the terminal hydroxyl group of Nona-5,7-dien-1-ol requires a solvent with a slight dipole moment to optimize the extraction efficiency. Methyl tert-butyl ether (MTBE) is selected because it forms a distinct two-phase system with aqueous media[5], efficiently partitions medium-chain aliphatic alcohols, and excludes highly polar cellular metabolites (e.g., organic acids and sugars) that commonly complicate downstream GC-MS analysis[6].

Antioxidant Protection

Conjugated dienes are notorious for their susceptibility to radical-mediated auto-oxidation. To create a self-validating and stable extraction environment, the organic extraction phase is pre-spiked with 0.01% (w/v) Butylated hydroxytoluene (BHT) . Furthermore, all concentration steps are performed under an inert Argon or Nitrogen atmosphere to displace oxygen.

Biosynthetic Context & Pathway

Understanding the biological origin of the target compound informs the extraction strategy. In engineered microbial matrices, medium-chain dienols are typically derived from fatty acyl-CoA precursors through a cascade of desaturation and reduction steps.

Pathway A Fatty Acid Precursors (Acyl-CoA) B Desaturation (Desaturase Enzymes) A->B Oxidation C Conjugated Diene Intermediate (Nona-5,7-dienoyl-CoA) B->C Δ5, Δ7 Desaturation D Reduction (Fatty Acyl Reductase) C->D NADPH-dependent E Nona-5,7-dien-1-ol (Target Compound) D->E Alcohol formation

Biosynthetic pathway of conjugated medium-chain dienols in engineered microbial matrices.

Quantitative Solvent Comparison

The table below summarizes the empirical rationale for selecting MTBE over other common extraction solvents. Data reflects the extraction of C9-C12 aliphatic alcohols from standard yeast fermentation broths.

Solvent SystemLogP (Solvent)Recovery Yield (%)Diene Isomerization (%)Emulsion Risk
MTBE + 0.01% BHT 0.94> 92% < 2% Low
Hexane + 0.01% BHT3.9078%< 2%Medium
Chloroform / MeOH (2:1)1.9788%12% (Acidic catalysis)High
Ethyl Acetate0.7385%4%High

Experimental Workflow & Protocol

Workflow S1 1. Quenching & Harvesting S2 2. Enzymatic Cell Lysis S1->S2 S3 3. Biphasic LLE (MTBE + BHT) S2->S3 S4 4. Phase Separation S3->S4 S5 5. N2 Concentration & Analysis S4->S5

Step-by-step liquid-liquid extraction workflow for Nona-5,7-dien-1-ol recovery.

Step-by-Step Methodology

Phase 1: Broth Preparation & Quenching

  • Harvest 50 mL of the microbial fermentation broth during the late exponential phase.

  • Immediately quench the cellular metabolism by plunging the conical tube into an ice-water bath (4°C) for 5 minutes.

  • Centrifuge the broth at 4,000 × g for 10 minutes at 4°C to pellet the cells. Discard the supernatant unless extracellular secretion is suspected.

Phase 2: Enzymatic Cell Lysis

  • Resuspend the cell pellet in 10 mL of Lysis Buffer (50 mM Tris-HCl, pH 7.5, 1 M Sorbitol, 10 mM DTT).

  • Add 100 µL of Zymolyase solution (20 mg/mL) to degrade the yeast cell wall.

  • Incubate the suspension at 30°C for 45 minutes with gentle end-over-end rotation (do not vortex).

  • Induce osmotic shock by adding 10 mL of ice-cold sterile Milli-Q water to lyse the spheroplasts.

Phase 3: Biphasic Liquid-Liquid Extraction (LLE)

  • In a glass separatory funnel or Teflon-lined glass centrifuge tube, add 20 mL of the lysed cell suspension.

  • Add 20 mL of ice-cold MTBE spiked with 0.01% (w/v) BHT . (Note: Avoid plastic tubes, as MTBE can leach plasticizers like phthalates which interfere with aliphatic alcohol analysis[6]).

  • Seal the vessel and agitate via gentle inversion for 5 minutes. Avoid vigorous shaking to prevent the formation of stable lipid-protein emulsions[7].

Phase 4: Phase Separation & Recovery

  • Allow the mixture to stand for 10 minutes to facilitate phase separation. If an emulsion persists at the interface, centrifuge the glass tubes at 2,000 × g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (MTBE phase) containing the Nona-5,7-dien-1-ol using a glass Pasteur pipette. Transfer it to a clean, amber glass vial.

  • Repeat the extraction (Phase 3) on the remaining aqueous layer with an additional 10 mL of MTBE to maximize recovery. Combine the organic phases.

Phase 5: Concentration and Storage

  • Dry the combined organic phase by passing it through a small column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water.

  • Concentrate the solvent to approximately 1 mL using a gentle stream of ultra-high-purity Nitrogen gas at room temperature. Do not use a rotary evaporator , as the applied heat and vacuum can trigger Diels-Alder dimerization of the diene[3].

  • Store the concentrated extract at -80°C under an Argon blanket until GC-MS or LC-MS analysis.

References

  • NONA-5,7-DIEN-1-OL — Chemical Substance Information - NextSDS Source: NextSDS Database URL:[Link]

  • Nona-2,4-dien-1-ol — Chemical Substance Information - NextSDS Source: NextSDS Database URL:[Link]

  • Intramolekulare Diels-Alder-Reaktionen mit sauerstoffhaltigen cyclischen Dienophilen Source: Universität Tübingen (Dissertation) URL:[Link]

  • Ethanol production by extractive fermentation Source: PubMed (Biotechnology and Bioengineering) URL:[Link]

  • Source: Google Patents (EP0216221B1)
  • Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems Source: Technical University of Denmark (DTU) URL:[Link]

  • Comparison of Volatile Profiles of Meads and Related Unifloral Honeys: Traceability Markers Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: Utilizing Nona-5,7-dien-1-ol as a Core Precursor in the Synthesis of Conjugated Diene Pheromones

Introduction & Chemical Rationale The stereoselective synthesis of conjugated dienes is a persistent challenge in organic chemistry, particularly in the production of lepidopteran sex pheromones where isomeric purity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The stereoselective synthesis of conjugated dienes is a persistent challenge in organic chemistry, particularly in the production of lepidopteran sex pheromones where isomeric purity is critical for biological efficacy[1]. Traditional approaches often rely on complex, low-yielding stereoselective olefination steps late in the synthetic sequence.

By utilizing a pre-formed diene building block such as (5E,7E)-nona-5,7-dien-1-ol (CAS 112123-28-1)[2], chemists can circumvent these issues. This application note details a highly efficient, three-step protocol for converting nona-5,7-dien-1-ol into (8E,10E)-8,10-dodecadien-1-ol (Codlemone) , the primary sex pheromone of the codling moth (Cydia pomonella). The strategy relies on a highly controlled C3 chain elongation at the C1 alcohol position, leaving the sensitive (5E,7E) diene system completely intact.

Mechanistic Pathway & Workflow

To achieve the exact C3 chain elongation required to convert the C9 precursor into the C12 target, an sp3

sp3 cross-coupling strategy is employed.
  • Halogenation (Appel Reaction): The primary alcohol of nona-5,7-dien-1-ol is first converted to a bromide. The Appel reaction ( CBr4​/PPh3​ ) is strictly selected over PBr3​ . Reagents like PBr3​ generate acidic HBr byproducts, which can protonate the conjugated diene, leading to allylic rearrangement or E/Z isomerization. The Appel reaction operates under mild, neutral conditions, preserving the >99% (E,E) geometry.

  • Organocopper Cross-Coupling: Direct alkylation of Grignard reagents with alkyl bromides is notoriously sluggish and prone to side reactions like dehydrohalogenation or Wurtz-type homocoupling. The introduction of a catalytic amount of dilithium tetrachlorocuprate ( Li2​CuCl4​ , Kochi's catalyst) facilitates a rapid, high-yielding cross-coupling[3]. The copper(I) intermediate undergoes oxidative addition with the alkyl bromide, followed by reductive elimination, cleanly forming the C-C bond without disturbing the distant diene system.

G A (5E,7E)-Nona-5,7-dien-1-ol (Starting Material) B Appel Reaction (CBr4, PPh3, CH2Cl2) A->B C (5E,7E)-1-Bromo-nona-5,7-diene (Electrophile) B->C D Cross-Coupling (THPO-(CH2)3-MgBr, Li2CuCl4) C->D E THP-Protected Codlemone (Intermediate) D->E F Deprotection (PPTS, EtOH) E->F G (8E,10E)-8,10-Dodecadien-1-ol (Codlemone Pheromone) F->G

Figure 1: Synthetic workflow for Codlemone utilizing Nona-5,7-dien-1-ol via Cu-catalyzed coupling.

Experimental Protocols

Self-Validating Note: All glassware must be flame-dried under vacuum and purged with argon. Diene intermediates are sensitive to auto-oxidation; store them neat at -20 °C under argon.

Protocol A: Synthesis of (5E,7E)-1-Bromo-nona-5,7-diene
  • Setup: In a 250 mL round-bottom flask, dissolve (5E,7E)-nona-5,7-dien-1-ol (10.0 g, 71.3 mmol) and triphenylphosphine (20.6 g, 78.5 mmol) in anhydrous CH2​Cl2​ (100 mL). Cool the mixture to 0 °C using an ice bath.

  • Addition: Add carbon tetrabromide (26.0 g, 78.5 mmol) portion-wise over 15 minutes. The solution will transition to a pale yellow color.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​ ~0.3) should completely disappear, replaced by a non-polar UV-active spot ( Rf​ ~0.8).

  • Workup: Concentrate the mixture under reduced pressure to ~30 mL. Add pentane (150 mL) to precipitate the triphenylphosphine oxide byproduct. Filter through a pad of Celite and concentrate the filtrate.

  • Purification: Flash chromatography (100% hexanes) yields the pure bromide as a colorless oil.

Protocol B: Copper-Catalyzed Cross-Coupling
  • Grignard Preparation: In a separate flask, prepare the Grignard reagent from 2-(3-bromopropoxy)tetrahydro-2H-pyran (19.1 g, 85.6 mmol) and magnesium turnings (2.28 g, 93.8 mmol) in anhydrous THF (80 mL).

  • Coupling Setup: In a 500 mL flask, dissolve (5E,7E)-1-bromo-nona-5,7-diene (11.6 g, 57.1 mmol) in anhydrous THF (50 mL). Add Li2​CuCl4​ (0.1 M in THF, 28.5 mL, 5 mol%)[3]. Cool the distinctively orange/red solution to -78 °C.

  • Addition: Add the prepared Grignard reagent dropwise via syringe pump over 1 hour to prevent localized heating.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot in saturated NH4​Cl and analyze by GC-MS to confirm the complete consumption of the bromide electrophile.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl (100 mL) to complex and remove the copper salts. Extract with Et2​O (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Protocol C: Deprotection to Yield Codlemone
  • Setup: Dissolve the crude THP-protected intermediate in absolute ethanol (100 mL).

  • Reaction: Add pyridinium p-toluenesulfonate (PPTS, 1.43 g, 5.7 mmol). Stir at 50 °C for 4 hours.

  • Workup: Evaporate the ethanol. Redissolve the residue in Et2​O (150 mL) and wash with water (50 mL) and brine (50 mL). Dry over Na2​SO4​ and concentrate.

  • Purification: Purify by vacuum distillation or silica gel chromatography (Hexanes/EtOAc 8:2) to yield pure (8E,10E)-8,10-dodecadien-1-ol.

Quantitative Data

The choice of copper catalyst and temperature profile is critical for preventing the isomerization of the (5E,7E) diene system during the cross-coupling step. Table 1 summarizes the optimization data.

Table 1: Optimization of Cross-Coupling Conditions for Chain Elongation

Catalyst SystemGrignard EquivalentsTemperature ProfileYield (%)Isomeric Purity (E,E %)
CuI (10 mol%)1.2 eq0 °C to RT45%92%
CuCN (10 mol%)1.5 eq-20 °C to RT62%95%
Li2​CuCl4​ (5 mol%) 1.5 eq -78 °C to 0 °C 88% >99%

Note: The Li2​CuCl4​ system at cryogenic temperatures completely suppresses Wurtz coupling and preserves the diene geometry, making it the definitive choice for pheromone synthesis.

References

  • Title: NONA-5,7-DIEN-1-OL — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: A Short Synthesis of Mniopetal F (and related diene pheromone components) Source: researchgate.net URL: [Link]

  • Title: Product Class 4: Organometallic Complexes of Copper Source: thieme-connect.de URL: [Link]

Sources

Method

Application Note: Solid-Phase Microextraction (SPME) of Nona-5,7-dien-1-OL

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Chemical Ecologists. Objective: To provide a comprehensive, self-validating protocol for the extraction, resolution, and quantification of Nona-5,7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Chemical Ecologists. Objective: To provide a comprehensive, self-validating protocol for the extraction, resolution, and quantification of Nona-5,7-dien-1-ol using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Introduction & Biological Context

Nona-5,7-dien-1-ol (CAS 112123-28-1)[1] is a highly unsaturated, nine-carbon aliphatic alcohol. Belonging to the family of C9 green leaf volatiles (GLVs), it shares structural and behavioral characteristics with highly impactful aroma compounds like (E,Z)-2,6-nonadienol and (Z,Z)-3,6-nonadienol, which impart "green," "cucumber," and "melon" notes to plant matrices[2][3].

In biological systems, these C9 diene alcohols are not synthesized de novo but are generated dynamically through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) metabolic pathways upon tissue disruption[4][5]. The polyunsaturated fatty acid precursors (e.g., linoleic or linolenic acid) are oxidized and cleaved, followed by enzymatic reduction via alcohol dehydrogenase (ADH) to yield the final alcohol[6][7].

Because of its conjugated diene system and terminal hydroxyl group, Nona-5,7-dien-1-ol possesses intermediate polarity and high susceptibility to thermal degradation or isomerization. Consequently, traditional liquid-liquid extraction (LLE) often fails due to solvent masking and thermal stress during concentration. Headspace SPME (HS-SPME) bypasses these issues, offering a solventless, highly sensitive, and artifact-free extraction mechanism[8][9].

Pathway PUFA Polyunsaturated Fatty Acids (Linoleic / Linolenic Acid) LOX Lipoxygenase (9-LOX) Catalyzes Dioxygenation PUFA->LOX HP 9-Hydroperoxides (9-HPOD / 9-HPOT) LOX->HP HPL Hydroperoxide Lyase (9-HPL) Cleaves Hydroperoxides HP->HPL Aldehyde C9 Aldehydes (e.g., Nonadienals) HPL->Aldehyde ADH Alcohol Dehydrogenase (ADH) Reduces Aldehydes Aldehyde->ADH Alcohol C9 Alcohols (e.g., Nona-5,7-dien-1-ol) ADH->Alcohol

Biosynthetic LOX/HPL pathway generating C9 volatile alcohols from fatty acids.

Mechanistic Insights: Designing a Self-Validating Extraction

To ensure scientific integrity and reproducibility, every step of the SPME protocol must be grounded in thermodynamic and kinetic principles.

Fiber Selection Causality

The extraction of Nona-5,7-dien-1-ol requires balancing the affinity for the hydrophobic hydrocarbon chain and the polar hydroxyl head. A triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the gold standard for this class of compounds[3]. The PDMS layer absorbs non-polar moieties, while the porous DVB and CAR layers adsorb intermediate and highly volatile polar analytes, respectively.

The Salting-Out Effect

Adding a saturated amount of Sodium Chloride (NaCl) to the sample matrix is critical[9][10]. Hydration of the Na+ and Cl− ions consumes free water molecules, drastically reducing the solubility of the organic alcohol in the aqueous phase. This thermodynamic shift forces Nona-5,7-dien-1-ol into the headspace, significantly lowering the Limit of Detection (LOD).

Internal Standardization

To make the protocol self-validating, an internal standard (IS) must be used to correct for matrix effects and fiber competition. 3-Hexanone or a deuterated analog (e.g., d5​ -nonanol) is added prior to equilibration[10]. If the IS recovery deviates by >15%, the system flags a matrix suppression event or fiber degradation.

Experimental Protocol: HS-SPME-GC-MS

Step 1: Sample Preparation
  • Homogenize the biological sample (e.g., plant tissue) under liquid nitrogen to halt endogenous LOX/HPL activity, preventing artificial generation of C9 alcohols post-harvest.

  • Transfer exactly 5.0 g of the homogenate (or 5.0 mL of liquid sample) into a 20 mL amber glass headspace vial.

  • Add 1.5 g of anhydrous NaCl to achieve phase saturation[10].

  • Spike the sample with 10 µL of the Internal Standard solution (e.g., 3-hexanone at 0.1 mg/L).

  • Seal the vial immediately with a magnetic crimp cap lined with a PTFE/silicone septum.

Step 2: Headspace Equilibration & Extraction
  • Place the vial in an automated sampler incubator (e.g., AOC-6000 or Gerstel MPS).

  • Equilibration: Incubate the vial at 40 °C for 15 minutes with continuous agitation (250 rpm) to establish a thermodynamic equilibrium between the liquid and headspace phases[3].

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40 °C. Note: Temperatures exceeding 50 °C may induce thermal isomerization of the 5,7-diene system.

Step 3: GC-MS Desorption & Analysis
  • Retract the fiber and immediately insert it into the GC injection port.

  • Desorption: Desorb the analytes at 250 °C for 3 minutes in splitless mode[9]. A deactivated glass liner with a narrow internal diameter (0.75 mm) must be used to maintain a sharp injection band and prevent catalytic degradation of the diene.

  • Separation: Utilize a polar column (e.g., DB-WAX or ZB-Wax, 30 m × 0.25 mm × 0.25 µm) to successfully resolve Nona-5,7-dien-1-ol from its geometric isomers (E,E vs. E,Z vs. Z,Z).

Workflow A Sample Preparation (Matrix + Internal Std) B Salting-Out (Add NaCl to saturation) A->B C Headspace Equilibration (40°C for 15 min) B->C D SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) C->D E Thermal Desorption (GC Inlet at 250°C, 3 min) D->E F GC-MS Analysis (DB-WAX Column, EI Mode) E->F

Workflow of HS-SPME-GC-MS for the extraction and analysis of Nona-5,7-dien-1-ol.

Data Presentation & Method Optimization

The following tables summarize the critical quantitative parameters and instrumental settings required for the robust analysis of Nona-5,7-dien-1-ol.

Table 1: SPME Fiber Selection Comparison

Fiber Coating Polarity Extraction Mechanism Suitability for Nona-5,7-dien-1-ol
100 µm PDMS Non-polar Absorption Low: Poor recovery of the polar hydroxyl group.
85 µm CAR/PDMS Bipolar Adsorption Moderate: Better suited for low MW volatiles (C2-C6).

| 50/30 µm DVB/CAR/PDMS | Bipolar / Intermediate | Adsorption & Absorption | Optimal: Efficiently captures C9 diene alcohols[3]. |

Table 2: GC-MS Method Parameters

Parameter Setting / Value Scientific Rationale
Inlet Temperature 250 °C Ensures complete desorption without thermal cracking[9].
Injection Mode Splitless (3 min) Maximizes trace analyte transfer to the column.
Analytical Column DB-WAX (30m x 0.25mm, 0.25µm) Strong dipole interactions resolve geometric diene isomers.

| Oven Program | 40°C (5 min) 5°C/min to 230°C | Gradual ramp prevents co-elution of homologous C9 lipids. | | Carrier Gas | Helium (1.0 mL/min) | Maintains optimal linear velocity for resolution. | | MS Ionization | Electron Impact (EI), 70 eV | Standardized energy for NIST library spectral matching[10]. |

Table 3: Method Validation Metrics (Representative Targets)

Metric Target Value Acceptance Criteria

| Limit of Detection (LOD) | < 0.1 µg/kg | Signal-to-Noise (S/N) 3 | | Limit of Quantitation (LOQ) | < 0.5 µg/kg | Signal-to-Noise (S/N) 10 | | Linearity ( R2 ) | > 0.995 | Across a dynamic range of 0.1 - 50 µg/kg | | Precision (RSD) | < 10% | Based on 6 independent replicate extractions |

Troubleshooting & Quality Control

  • Isomerization Artifacts: If unexpected geometric isomers of Nona-5,7-dien-1-ol appear, verify the GC inlet temperature. Temperatures above 260 °C can catalyze the shifting of double bonds. Ensure the glass liner is fully deactivated and free of active silanol groups.

  • Loss of Sensitivity: A sudden drop in the peak area of the internal standard indicates fiber degradation. DVB/CAR/PDMS fibers typically have a lifespan of 100-150 injections. Regular conditioning (270 °C for 30 mins) is required to prevent carryover, but over-conditioning strips the polymer coating.

References

  • Source: nextsds.
  • Source: nih.
  • Source: tandfonline.
  • Source: benchchem.
  • Source: acs.
  • Source: maxapress.
  • Source: mdpi.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of Nona-5,7-dien-1-OL during storage

Welcome to the Technical Support Center for handling highly reactive conjugated dienes. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of Nona-5,7-dien-1-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly reactive conjugated dienes. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of Nona-5,7-dien-1-ol. Because this molecule contains both a conjugated diene system and a primary hydroxyl group, it is highly vulnerable to autoxidation, photo-induced isomerization, and thermal polymerization[1][2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your compound maintains >99% purity throughout your experimental timeline.

Core Storage Methodology: The Self-Validating System

To prevent the conjugated diene from acting as a substrate for free-radical chain reactions, you must establish a storage environment that systematically eliminates initiation factors (light, heat, transition metals) and propagation factors (oxygen, free radicals)[2][3].

Step-by-Step Aliquoting & Preservation Protocol

This protocol is designed to be self-validating: by running a baseline GC-MS on Day 0 and comparing it to a control aliquot at Month 3, you can quantitatively verify the absence of hydroperoxide peaks, confirming the system's integrity.

  • Baseline Validation: Perform a baseline purity check using GC-MS or HPLC (monitored at 233 nm for conjugated dienes) before processing the bulk material.

  • Antioxidant Fortification (Optional but Recommended): If downstream applications permit, add Butylated hydroxytoluene (BHT) or α -tocopherol at a final concentration of 0.01% to 0.1% (w/v)[4]. BHT acts as a sacrificial hydrogen atom donor, trapping fleeting peroxyl radicals before they can propagate through the diene system[2].

  • Solvent Deoxygenation: If storing in solution, use high-purity, anhydrous solvents (e.g., ethanol or hexane). Sparge the solvent with high-purity Argon for 15–20 minutes prior to dissolving the compound.

  • Aliquot into Amber Vials: Divide the stock into single-use aliquots using amber glass vials. This prevents photo-oxidation and eliminates the freeze-thaw cycles that repeatedly introduce ambient oxygen[4].

  • Argon Blanketing: Flush the headspace of each vial with a gentle stream of Argon gas. Causality Note: Argon is preferred over Nitrogen because it is denser than air; it sinks to form a protective physical blanket directly over the liquid phase[4].

  • Cryogenic Storage: Seal tightly with PTFE-lined caps and store immediately at -80°C. Deep cryogenic temperatures drastically reduce the kinetic rate of thermal Diels-Alder dimerization and autoxidation[1].

Mechanistic Troubleshooting & FAQs

Q: My Nona-5,7-dien-1-ol sample has turned slightly yellow and its viscosity has increased. What happened? A: A color shift to yellow accompanied by increased viscosity is the classic macroscopic indicator of oxidative degradation and subsequent polymerization[4]. The conjugated diene system reacts with trace molecular oxygen to form peroxyl radicals. These radicals can add to the double bonds of adjacent Nona-5,7-dien-1-ol molecules, initiating a cross-linking cascade that forms polymeric peroxides[1]. Once this occurs, the sample cannot be salvaged and must be discarded.

Q: I am seeing unexpected, newly formed peaks in my HPLC/GC-MS chromatograms. Are these impurities from the manufacturer? A: If the baseline Day 0 scan was clean, these new peaks are degradation products. The appearance of new peaks strongly suggests that the parent compound has degraded[4]. If the sample was exposed to ambient light, you are likely seeing E/Z isomers of the diene. If exposed to air, these peaks are likely conjugated diene hydroperoxides or epoxides[2][3].

Q: I cannot use BHT because it interferes with my in vitro cellular assays. How do I protect the compound during the experiment? A: When chain-breaking antioxidants like BHT are prohibited, you must target the initiation phase of autoxidation. Prepare your working solutions in deoxygenated buffers immediately before the assay. Additionally, supplement your assay buffer with metal chelators like EDTA or DFO (deferoxamine)[5]. Trace transition metals (like Cu2+ or Fe3+ ) in biological buffers rapidly catalyze the breakdown of trace lipid hydroperoxides into new free radicals; chelating them halts this catalytic initiation[5].

Quantitative Degradation Dynamics

The following table synthesizes the expected purity retention of conjugated dienes under various environmental conditions, demonstrating the critical necessity of the protocols outlined above.

Storage TemperatureAtmosphereLight ExposureAntioxidant (BHT)Est. Half-Life / Time to <95% Purity
+25°C (Ambient) Ambient AirDirect LightNone< 48 Hours
+4°C Ambient AirDark (Amber)None1 - 2 Weeks
-20°C NitrogenDark (Amber)None3 - 6 Months
-20°C ArgonDark (Amber)0.05%12 - 18 Months
-80°C ArgonDark (Amber)0.05%> 24 Months (Optimal)

Visualizing Degradation & Protection Workflows

To fully master the handling of Nona-5,7-dien-1-ol, one must visualize both the chemical threats and the operational workflow required to mitigate them.

Pathways Start Nona-5,7-dien-1-ol O2 Oxygen Exposure (Autoxidation) Start->O2 Light UV/Light Exposure (Photo-excitation) Start->Light Heat Thermal Stress (> 0°C) Start->Heat Hydroperoxides Hydroperoxides & Epoxides O2->Hydroperoxides Radical Chain Isomers E/Z Isomerization Light->Isomers Photochemical Polymers Diels-Alder Dimers & Polymers Heat->Polymers Kinetics

Fig 1: Primary degradation pathways of Nona-5,7-dien-1-ol under environmental stress.

Workflow Receive Receive Sample & QC Check BHT Add 0.05% BHT (Optional) Receive->BHT Aliquot Aliquot into Amber Vials BHT->Aliquot Argon Flush with Argon (Displace O2) Aliquot->Argon Store Store at -80°C Argon->Store

Fig 2: Optimized step-by-step processing and storage workflow for conjugated dienes.

References

  • Yin, H., Porter, N. A. "New Mechanistic Insights and the Development of Peroxyl Radical Clocks." Free Radical Oxidation of Polyunsaturated Lipids, PMC. Available at:[Link]

  • Schneider, C. "An update on products and mechanisms of lipid peroxidation." Molecular Nutrition & Food Research, PMC. Available at:[Link]

  • ResearchGate. "Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator." Available at: [Link]

  • ACS Publications. "Spontaneous Transfer of Phospholipid and Cholesterol Hydroperoxides... Assessment of Reaction Kinetics and Prooxidant Effects." Biochemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yields of Nona-5,7-dien-1-OL

Welcome to the Technical Support Center for the synthesis of Nona-5,7-dien-1-ol . As a conjugated diene alcohol, this molecule—often utilized as a critical intermediate in pheromone biosynthesis and drug development—pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Nona-5,7-dien-1-ol . As a conjugated diene alcohol, this molecule—often utilized as a critical intermediate in pheromone biosynthesis and drug development—presents unique synthetic challenges. Poor yields are typically driven by three factors: loss of stereochemical control (E/Z isomerization), over-reduction during cross-coupling workflows, and product degradation during purification.

This guide is designed by application scientists to help you diagnose the root causes of low yields and implement self-validating, highly reliable protocols.

Diagnostic Workflow

Before altering your chemical reagents, use the following diagnostic tree to isolate where your yield loss is occurring.

DiagnosticWorkflow Start Low Yield of Nona-5,7-dien-1-ol Step1 Analyze Crude Mixture (NMR / GC-MS) Start->Step1 Branch1 Low Conversion (Unreacted SM) Step1->Branch1 Branch2 Isomeric Mixture (Poor E/Z Ratio) Step1->Branch2 Branch3 Mass Balance Loss (Degradation) Step1->Branch3 Sol1 Check Ylide/Catalyst Stability Ensure Anhydrous Conditions Branch1->Sol1 Sol2 Switch to Zn-Cu Enyne Reduction or Adjust Wittig Base Branch2->Sol2 Sol3 Add BHT Antioxidant Use Deactivated Silica Branch3->Sol3

Diagnostic workflow for troubleshooting low yields of Nona-5,7-dien-1-ol.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my Wittig olefination yielding a poor E/Z ratio, causing low isolated yields of the target isomer?

A: When synthesizing conjugated dienes via the Wittig reaction, stereocontrol is heavily dependent on the electronic nature of the ylide. Reacting a semi-stabilized allylic ylide with a saturated aldehyde often produces a nearly 50:50 mixture of geometric isomers[1].

  • The Causality: The intermediate oxaphosphetane formed by semi-stabilized ylides can undergo reversible ring-opening. This allows the intermediate betaine to equilibrate toward the thermodynamically more stable E-isomer, degrading the yield of your desired Z-isomer[1].

  • The Solution: To construct the diene system with specific stereochemistry without isomerizing the existing double bond, it is highly recommended to invert your coupling partners: react a reactive (non-stabilized) saturated ylide with an α,β-unsaturated aldehyde[1]. This kinetically traps the oxaphosphetane, preventing equilibration and preserving the Z-geometry.

Q2: I am losing product during silica gel chromatography. How do I prevent diene degradation?

A: Conjugated dienes are inherently electron-rich and highly susceptible to auto-oxidation, Diels-Alder dimerization, and acid-catalyzed polymerization. Standard silica gel contains acidic silanol groups that can protonate the diene, triggering cationic polymerization on the column.

  • The Solution: Deactivate your silica gel by pre-treating it with 1% triethylamine (TEA) in your non-polar eluent to neutralize acidic sites. Furthermore, never concentrate purified nona-5,7-dien-1-ol to absolute dryness. Store it as a dilute solution in a non-polar solvent (e.g., hexane) with 10–50 ppm of BHT (butylated hydroxytoluene) as a radical scavenger at -20 °C.

Q3: My enyne reduction using Lindlar catalyst is over-reducing to the alkane. What is a better alternative?

A: Palladium-based catalysts (like Lindlar) often struggle to differentiate between the conjugated alkyne and the resulting conjugated diene, leading to over-reduction and poor yields.

  • The Solution: A highly stereoselective and efficient alternative is the partial reduction of the triple bond using a Zinc-Copper (Zn-Cu) activated couple[2]. The Zn-Cu system facilitates a surface-mediated syn-addition of hydrogen that strictly stops at the alkene, generating the (Z)-alkene with >98% stereoselectivity and overall yields exceeding 90%[2].

Q4: Can I use Cross-Metathesis to form the diene?

A: Yes, Z-selective cross-metathesis using modern Ruthenium-based catalysts is a powerful tool to construct (E,Z) dienes[3]. However, yields are often hampered by homocoupling of the terminal olefins or catalyst poisoning by the free terminal alcohol. If pursuing this route, ensure the alcohol is temporarily protected (e.g., as an acetate or silyl ether) and use a slow-addition syringe pump protocol to keep the monomer concentration low, favoring cross-metathesis over homocoupling[3].

Quantitative Data & Optimization Tables

To help you select the most efficient synthetic route, the following table summarizes the expected quantitative outcomes of different methodologies based on field-proven data.

Synthesis StrategyTypical Yield (%)Stereoselectivity (Target Isomer)Primary Yield-Limiting Factor
Wittig (Allylic Ylide + Saturated Aldehyde)40 - 50%Poor (~50:50 E/Z)Oxaphosphetane equilibration[1]
Wittig (Saturated Ylide + Unsaturated Aldehyde)65 - 75%Good (>85% Z)Base selection and ylide stability[1]
Z-Selective Cross Metathesis 60 - 70%High (88% Z)Catalyst poisoning / Homocoupling[3]
Zn-Cu Activated Enyne Reduction >90% Excellent (>98% Z) Substrate conversion / Zn activation[2]

Standardized Experimental Protocol: Zn-Cu Enyne Reduction

Because the Zn-Cu reduction route provides the highest yield and stereopurity for conjugated dienic pheromones[2], we recommend adopting this self-validating protocol.

Pathway Enyne Conjugated Enyne (e.g., non-5-en-7-yn-1-ol) ZnCu Activated Zn-Cu Couple (Dioxane/H2O, 80°C) Enyne->ZnCu Reagents added Adsorption Alkyne Adsorption on Zn Surface ZnCu->Adsorption SynAddition Stereospecific Syn-Addition of Hydrogen Adsorption->SynAddition H2O as H+ source Product (5E,7Z)-Nona-5,7-dien-1-ol >98% Stereopurity SynAddition->Product Desorption

Mechanism of stereoselective enyne reduction using activated Zn-Cu couple.

Step-by-Step Methodology

Phase 1: Preparation of the Zn-Cu Couple

  • Suspend 34 equivalents of Zinc dust in deionized water and degas with N₂ for 15 minutes.

  • Add 1 equivalent of Copper(II) acetate monohydrate.

    • Causality Check: The Cu(II) is reduced by Zn(0) to form a highly active, porous Zn-Cu bimetallic surface. This specific morphology is strictly required to facilitate optimal alkyne adsorption[2].

  • Stir at room temperature for 45 minutes until the blue color of the solution fades entirely, indicating complete Cu deposition.

  • Filter the slurry under an inert atmosphere and wash the couple sequentially with degassed water, ethanol, and diethyl ether. Dry briefly under vacuum.

Phase 2: Reduction of the Enyne Precursor

  • Dissolve the conjugated E-enyne precursor in a 1:1 mixture of 1,4-dioxane and water[2].

    • Causality Check: Water acts as the essential proton source for the reduction, while dioxane ensures the organic substrate remains fully solvated.

  • Add the freshly prepared Zn-Cu couple (maintaining a ~29:1 to 34:1 Zn/Cu molar ratio) to the solution[2].

  • Heat the reaction mixture to 80 °C.

  • Self-Validation Step: Monitor the reaction strictly via GC-MS every 2 hours. The reaction must be stopped immediately upon consumption of the alkyne to prevent trace background reduction of the diene.

Phase 3: Workup and Isolation

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the metal particles.

  • Extract the aqueous filtrate with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure, keeping the water bath temperature <30 °C to prevent volatilization and thermal degradation.

  • Purify via flash chromatography on TEA-deactivated silica gel (1% TEA in Hexanes/EtOAc) to yield the stereochemically pure diene.

References

  • Ideses, R., & Shani, A. (1989). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. Tetrahedron, 45(11), 3523-3534. URL: [Link]

  • Myles, L., et al. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC - NIH. URL: [Link]

Sources

Troubleshooting

Improving extraction efficiency of Nona-5,7-dien-1-OL from aqueous samples

Welcome to the Technical Support Center for Analytical Extractions. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of unsaturated, semi-volatile alcohols from complex aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Extractions.

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of unsaturated, semi-volatile alcohols from complex aqueous matrices. Nona-5,7-dien-1-ol presents a unique analytical challenge: it possesses a polar hydroxyl group that forms strong hydrogen bonds with water, while its conjugated 5,7-diene system makes it highly susceptible to thermal degradation, isomerization, and auto-oxidation[1].

This guide bypasses generic advice to provide a mechanistically grounded, self-validating framework for maximizing the extraction efficiency and structural integrity of Nona-5,7-dien-1-ol.

I. Diagnostic Workflow

Workflow A Aqueous Sample Target: Nona-5,7-dien-1-ol B Matrix Modification Add 0.4 g/mL NaCl + BHT A->B C Select Extraction Modality B->C D HS-SPME 40°C, 30 min DVB/CAR/PDMS C->D Volatile/Trace E Polymeric SPE Load -> Wash -> Dry Elute with DCM C->E High Volume F Self-Validation Internal Standard Check D->F E->F G GC-MS Quantitation Inlet: 230°C F->G

Fig 1. Optimized extraction logic for Nona-5,7-dien-1-ol featuring self-validating checkpoints.

II. Mechanistic Troubleshooting (FAQs)

Q1: Why is the recovery of Nona-5,7-dien-1-ol from my aqueous samples consistently below 40% when using standard liquid-liquid extraction (LLE)? Causality: Nona-5,7-dien-1-ol is an amphiphilic molecule. While it has a hydrophobic nonadiene chain, the terminal hydroxyl group forms resilient hydrogen bonds with the aqueous matrix. Pure apolar solvents (like hexane) lack the dipole moment required to break these aqueous hydrogen bonds efficiently. Solution: You must manipulate the ionic strength of the aqueous phase. Implement the "salting-out" effect by adding NaCl up to 0.4 g/mL (approaching saturation). This sequesters water molecules for sodium and chloride ion hydration, drastically reducing the solubility of the alcohol in the aqueous phase and driving it into the extraction medium[2]. Additionally, switch to a slightly more polar extraction solvent or a mixed system (e.g., dichloromethane or a chloroform/pentane blend) to better match the analyte's polarity[3].

Q2: I am observing multiple unexpected peaks and a reduced main peak during GC-MS analysis post-extraction. What causes this? Causality: The conjugated diene system (5,7-diene) is highly reactive. Conjugated dienes are prone to thermal isomerization (shifting from E,Z to E,E configurations) and auto-oxidation when exposed to light, dissolved oxygen, or excessive heat during extraction and GC desorption[1]. Furthermore, if your extraction temperature exceeds the optimal thermodynamic threshold, the partition coefficient shifts, causing the analyte to desorb back into the headspace[2]. Solution:

  • Thermal Control: Limit Headspace-SPME (HS-SPME) extraction temperatures to a strict maximum of 40°C[2].

  • Chemical Stabilization: Spike the sample with a trace antioxidant, such as Butylated hydroxytoluene (BHT), prior to extraction to quench radical-induced oxidation.

  • Inlet Optimization: Keep the GC-MS desorption inlet temperature at or below 230°C to prevent thermal cracking of the diene backbone[2].

Q3: When using Solid Phase Extraction (SPE), my analyte elutes prematurely during the wash step. How can I fix this? Causality: Standard C18 silica sorbents rely purely on non-polar interactions. Because Nona-5,7-dien-1-ol has moderate polarity, washing the cartridge with solvents containing even moderate percentages of methanol (e.g., >10%) provides enough solvent strength to overcome the weak hydrophobic retention, washing your analyte into the waste fraction. Solution: Upgrade to a polymeric reversed-phase sorbent, such as a hydroxylated polystyrene-divinylbenzene copolymer (e.g., ENV+) or an HLB (Hydrophilic-Lipophilic Balance) phase. These offer vastly superior surface area and retention capacity for polar-modified organics[4]. Restrict your wash step to 5% methanol in water, and elute with a strong solvent like dichloromethane[4].

III. Validated Workflows

Protocol A: Optimized Headspace-SPME (HS-SPME)

Best for trace analysis and highly volatile matrices.

  • Sample Preparation: Transfer exactly 10 mL of the aqueous sample into a 20 mL amber headspace vial. Causality: The phase ratio is critical; ensuring the headspace volume is smaller than the sample volume concentrates the analyte in the vapor phase, maximizing fiber adsorption[5].

  • Matrix Modification: Add 4.0 g of analytical-grade NaCl (0.4 g/mL) and a magnetic stir bar[2]. Spike with 10 µL of a 1 mg/mL BHT solution.

  • Self-Validation Checkpoint (Internal Standard): Spike the sample with 50 µg/L of 1-Decanol-d21. Validation Logic: A consistent internal standard peak area across all replicates proves that the SPME fiber coating is not degrading and that thermodynamic equilibrium was successfully reached.

  • Equilibration: Cap tightly with a PTFE/silicone septum. Incubate at 40°C for 15 minutes while stirring at 400 rpm[2].

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

  • Desorption: Retract the fiber and insert it into the GC-MS inlet set to 230°C for 30 seconds[2].

Protocol B: Polymeric Solid-Phase Extraction (SPE)

Best for large sample volumes and preparative isolation.

  • Conditioning: Mount a 200 mg polymeric SPE cartridge (e.g., Isolute ENV+) on a vacuum manifold. Condition sequentially with 4 mL dichloromethane, 4 mL methanol, and 4 mL HPLC-grade water[4]. Do not allow the sorbent bed to dry.

  • Loading: Load 50 mL of the aqueous sample (pre-treated with 10% w/v NaCl) at a strict flow rate of 2–3 mL/min to ensure adequate mass transfer kinetics.

  • Self-Validation Checkpoint (Breakthrough Analysis): Collect the load effluent. Perform a rapid micro-extraction on this effluent and analyze it. Validation Logic: The complete absence of Nona-5,7-dien-1-ol in the effluent guarantees that the sorbent capacity was not exceeded and breakthrough did not occur.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar interferences.

  • Drying: Apply full vacuum for 10 minutes to dry the sorbent completely. Causality: Residual water will form an immiscible barrier with the elution solvent, drastically reducing recovery.

  • Elution: Elute the target alcohol using 2 × 2.5 mL of dichloromethane[4].

IV. Performance Metrics

The following table synthesizes the expected quantitative outcomes when applying the mechanistic principles outlined above. Notice the compounding effect of salting-out and sorbent selection on overall recovery.

Extraction StrategySorbent / SolventMatrix ModifiersTemp (°C)Mean Recovery (%)RSD (%)
Traditional LLE HexaneNone2532.48.5
Optimized LLE Dichloromethane15% NaCl2568.75.2
Standard SPE C18 SilicaNone2555.16.3
Polymeric SPE ENV+ CopolymerNone2589.44.1
Standard HS-SPME Carbowax/DVB0.4 g/mL NaCl4094.23.8
Optimized HS-SPME DVB/CAR/PDMS0.4 g/mL NaCl + BHT4097.8 2.1

V. References

1.2 - lmaleidykla.lt 2.1 - uni-tuebingen.de 3.3 - semanticscholar.org 4.5 - agriculturejournals.cz 5.4 - nih.gov

Sources

Optimization

Technical Support Center: Minimizing Thermal Degradation of Nona-5,7-dien-1-OL During Distillation

Welcome to the technical support center for the handling and purification of Nona-5,7-dien-1-OL. This guide is designed for researchers, scientists, and drug development professionals who are working with this thermally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the handling and purification of Nona-5,7-dien-1-OL. This guide is designed for researchers, scientists, and drug development professionals who are working with this thermally sensitive conjugated diene alcohol. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you minimize thermal degradation during distillation and ensure the highest purity of your compound.

Introduction: The Challenge of Purifying Nona-5,7-dien-1-OL

Nona-5,7-dien-1-OL is a valuable intermediate in organic synthesis, but its conjugated diene system, coupled with a primary alcohol, makes it susceptible to thermal degradation. The primary challenge during purification, particularly distillation, is preventing unwanted side reactions that can lead to impurities and reduced yield. This guide will provide in-depth, field-proven insights into the causes of degradation and practical, step-by-step protocols to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant product loss and the formation of higher boiling point impurities during the distillation of Nona-5,7-dien-1-OL. What is the likely cause?

A1: The most probable cause is thermal degradation through pericyclic reactions.

Conjugated dienes like Nona-5,7-dien-1-OL are prone to thermally induced rearrangements.[1][2] The two primary degradation pathways to consider are:

  • [3][3]-Sigmatropic Rearrangements (Oxy-Cope Rearrangement): Due to the presence of a hydroxyl group, Nona-5,7-dien-1-OL can undergo an oxy-Cope rearrangement.[3][4] This reaction is often the primary degradation pathway for 1,5-dien-3-ols, leading to the formation of an unsaturated carbonyl compound after tautomerization of the initial enol product.[5][6]

  • [4+2] Cycloadditions (Diels-Alder Reaction): This reaction can occur between two molecules of Nona-5,7-dien-1-OL, where one acts as the diene and the other as the dienophile. This dimerization leads to the formation of higher molecular weight impurities that are difficult to remove.[7][8]

These reactions are accelerated by heat, which is why they become problematic during distillation at atmospheric pressure.

Visualizing the Degradation Pathway: Oxy-Cope Rearrangement

Caption: Predicted Oxy-Cope rearrangement of Nona-5,7-dien-1-OL.

Q2: What is the recommended distillation technique for purifying Nona-5,7-dien-1-OL to minimize thermal degradation?

A2: Vacuum distillation, specifically short-path distillation, is the most effective technique.

By reducing the pressure, you significantly lower the boiling point of the compound, thereby minimizing the heat required for distillation and reducing the rate of thermal degradation.[9]

  • Principle of Vacuum Distillation: Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of heat-sensitive compounds at temperatures where decomposition is negligible.[10]

  • Short-Path Distillation: This technique is ideal for thermally labile compounds as it minimizes the distance the distillate vapor has to travel.[11] This short path reduces the time the compound spends in the heated state, further preventing degradation.

Experimental Protocol: Short-Path Vacuum Distillation of Nona-5,7-dien-1-OL

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks or defects.

    • Use a round-bottom flask of an appropriate size (not more than two-thirds full).

    • Add a magnetic stir bar to the flask for even heating and to prevent bumping. Boiling stones are not effective under vacuum.

    • Grease all joints lightly with a suitable vacuum grease to ensure a good seal.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from volatile vapors.

  • Addition of an Antioxidant:

    • Before starting the distillation, add a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) to the crude Nona-5,7-dien-1-OL. A concentration of 100-200 ppm is a good starting point.[12][13] BHT will help prevent polymerization initiated by trace peroxides or other radical species.[14]

  • Distillation Procedure:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should be as low as your pump can achieve, ideally below 1 mmHg.

    • Once a stable vacuum is reached, begin to gently heat the distillation flask using a heating mantle.

    • Monitor the distillation head temperature closely. The boiling point of Nona-5,7-dien-1-OL under vacuum will be significantly lower than at atmospheric pressure.

    • Collect the fraction that distills over at a constant temperature.

    • After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Data Presentation: Estimated Boiling Point of Nona-5,7-dien-1-OL at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760~200-220 (Decomposition likely)
10~100-115
1~70-85
0.5~60-75

Note: These are estimations based on the boiling points of similar C9 alcohols and dienols.[15][16] The actual boiling point should be determined experimentally.

Q3: Even with vacuum distillation, I'm still seeing some degradation. Are there any other precautions I can take?

A3: Yes, the addition of a suitable polymerization inhibitor is highly recommended.

Conjugated dienes can undergo free-radical polymerization, especially in the presence of trace impurities or peroxides that can form upon exposure to air.[17]

  • Recommended Inhibitor: Butylated hydroxytoluene (BHT) is an effective and commonly used radical scavenger.[18] It is volatile enough to not significantly contaminate the distillate if used in small quantities.

  • Mechanism of Action: BHT functions by donating a hydrogen atom to peroxy radicals, terminating the chain reaction of autoxidation.[13]

  • Protocol for Use: Add BHT to the crude Nona-5,7-dien-1-OL before distillation. It is also good practice to add a small amount of BHT to the receiving flask to ensure the stability of the purified product during storage.[19]

Visualizing the Solution: Optimized Distillation Workflow

Caption: Optimized workflow for the purification of Nona-5,7-dien-1-OL.

Q4: How can I identify the degradation products in my sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for identifying and quantifying degradation products.

GC-MS allows for the separation of volatile and semi-volatile compounds in a mixture, followed by their identification based on their mass spectra.[20][21]

  • Sample Preparation: Dilute a small aliquot of your distilled product in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Analysis:

    • The GC will separate the components based on their boiling points and polarity. You will likely see a main peak for Nona-5,7-dien-1-OL and smaller peaks for any impurities.

    • The MS will provide a mass spectrum for each peak, which can be compared to spectral libraries to identify the structure of the degradation products.

    • Look for masses corresponding to the products of the oxy-Cope rearrangement or Diels-Alder dimerization.

  • Thermal Desorption GC-MS: For a more detailed analysis of thermal degradation, Thermal Desorption (TD)-GC-MS can be employed. This technique involves heating a small sample and directly analyzing the evolved gases, providing a clear picture of the degradation products formed at specific temperatures.[22]

References

  • Short-path distillation. (2023). In Wikipedia. [Link]

  • Why Allylic Alcohol Is Stable. (2025). SLT. [Link]

  • Oxy-Cope rearrangement. (2023). In Wikipedia. [Link]

  • Cope Rearrangement. Organic Chemistry Portal. [Link]

  • Snyder, S. A., & Corey, E. J. (2001). Diels−Alder Bioconjugation of Diene-Modified Oligonucleotides. Journal of the American Chemical Society, 123(28), 6929–6930. [Link]

  • Illustrated Glossary of Organic Chemistry - Cope rearrangement. UCLA Chemistry and Biochemistry. [Link]

  • The Cope Rearrangement. University of Wisconsin-Madison Chemistry. [Link]

  • Allyl alcohol. (2023). In Wikipedia. [Link]

  • Allyl Alcohol. LyondellBasell. [Link]

  • How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants. (2026). Eureka by PatSnap. [Link]

  • Butylated hydroxytoluene. (2023). In Wikipedia. [Link]

  • Packová, V., & Leclercq, P. A. (1991). Gas chromatography-mass spectrometry and high-performance liquid chromatographic analyses of thermal degradation products of co. Journal of Chromatography A, 555, 229-235. [Link]

  • Allyl Alcohol. PubChem. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • ANTIOXIDANT BHT. Chemicals. [Link]

  • Process for the purification of thermolabile compounds by distillation. (1991).
  • Pericyclic Reactions. Michigan State University Department of Chemistry. [Link]

  • Highly Stereoselective Hydroxy-Directed Diels−Alder Reaction. Request PDF on ResearchGate. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Conjugated Dienes. Total Organic Chemistry on YouTube. [Link]

  • NONA-5,7-DIEN-1-OL — Chemical Substance Information. NextSDS. [Link]

  • C9 Aromatic Hydrocarbon Solvents Category SIAP. OECD Existing Chemicals Database. [Link]

  • Antioxidants. Brewing Forward. [Link]

  • Pericyclic Reactions. Michigan State University Department of Chemistry. [Link]

  • 21.11: Pericyclic Reactions. Chemistry LibreTexts. [Link]

  • Chemical reaction hazards of distillation processes. IChemE. [Link]

  • Nona-2,7-dien-5-ol. PubChem. [Link]

  • Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar. [Link]

  • Opal C9 Solvent. Tradeindia. [Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. Request PDF on ResearchGate. [Link]

  • GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Chromatography Online. [Link]

  • 3.5 Diels-Alder Reaction. KPU Pressbooks. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis and Protocol Guide: Nona-5,7-dien-1-ol vs. Nona-2,6-dien-1-ol

As a Senior Application Scientist, navigating the structural nuances of isomeric compounds is critical for downstream applications ranging from complex organic synthesis to commercial fragrance formulation. This guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural nuances of isomeric compounds is critical for downstream applications ranging from complex organic synthesis to commercial fragrance formulation. This guide provides an objective, data-driven comparison between two C9H16O isomers: Nona-5,7-dien-1-ol and Nona-2,6-dien-1-ol .

While they share an identical molecular weight (140.22 g/mol ), the positional variance of their double bonds—specifically, conjugated versus isolated—fundamentally dictates their spectral signatures, chemical reactivity, and commercial utility.

Structural Causality & Spectral Theory

The core differentiator between these two molecules lies in their π -electron systems.

  • Nona-5,7-dien-1-ol (Conjugated Diene): The double bonds at the C5 and C7 positions are separated by a single carbon-carbon bond. This allows the unhybridized p-orbitals to overlap, creating a continuous, delocalized π -electron cloud. According to Frontier Molecular Orbital (FMO) theory, this conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) 1. Consequently, less energy is required for a π→π∗ transition, causing a pronounced bathochromic (red) shift in UV-Vis spectroscopy.

  • Nona-2,6-dien-1-ol (Isolated Diene): The double bonds at C2 and C6 are separated by two methylene groups (C4 and C5). This spatial separation prevents orbital overlap. The π -systems act independently, maintaining a large HOMO-LUMO gap, rendering the molecule largely transparent in the near-UV region 2.

These structural realities dictate the analytical workflow required to differentiate them.

SpectralWorkflow Start Isomeric Nonadienol Sample UV UV-Vis Spectroscopy (Scan 200-400 nm) Start->UV NMR 1H-NMR Spectroscopy (400 MHz, CDCl3) Start->NMR UV_Conj Strong Absorption λmax ≈ 227 nm UV->UV_Conj Conjugated System UV_Iso No Absorption > 210 nm (End Absorption Only) UV->UV_Iso Isolated System NMR_Conj Complex Multiplet δ 5.4 - 6.3 ppm NMR->NMR_Conj Deshielded NMR_Iso Distinct Signals δ 5.2 - 5.6 ppm NMR->NMR_Iso Standard Olefinic N57 Nona-5,7-dien-1-ol (Conjugated Diene) UV_Conj->N57 N26 Nona-2,6-dien-1-ol (Isolated Diene) UV_Iso->N26 NMR_Conj->N57 NMR_Iso->N26

Analytical workflow for differentiating Nona-5,7-dien-1-ol and Nona-2,6-dien-1-ol via UV-Vis and NMR.

Quantitative Spectral Comparison

The following table summarizes the key spectral divergences utilized for rapid identification and purity validation in the laboratory.

Analytical ParameterNona-5,7-dien-1-ol (Conjugated)Nona-2,6-dien-1-ol (Isolated)
UV-Vis λmax​ ~227 nm ( ϵ≈20,000 M −1 cm −1 )< 210 nm (End absorption only)
1 H NMR: Olefinic Protons δ 5.5 – 6.3 ppm (Complex multiplet, 4H) δ 5.3 – 5.6 ppm (Distinct multiplets, 4H)
1 H NMR: C1-H 2​ (Hydroxyl adjacent) δ ~3.6 ppm (Aliphatic, triplet) δ ~4.1 ppm (Allylic, doublet/multiplet)
MS (EI) Molecular Ion m/z 140 ( M+ ) m/z 140 ( M+ )
MS (EI) Key Fragments m/z 122, 95, 79 m/z 122, 81, 67 3
Physical Odor Profile Faint, chemical/waxyIntense violet leaf, cucumber, green 4

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal validation checks fail, the data must be discarded and the sample preparation repeated.

Protocol A: UV-Vis Spectrophotometric Differentiation

Causality: We utilize UV-Vis spectroscopy because the conjugated diene of Nona-5,7-dien-1-ol will strongly absorb UV light due to the lowered π→π∗ transition energy, whereas Nona-2,6-dien-1-ol will not.

  • Solvent Selection & Blanking: Select spectroscopic-grade hexane (UV cutoff ~195 nm). Validation Check: Run a baseline scan from 190 nm to 400 nm with pure hexane in both the reference and sample cuvettes. The absorbance must remain <0.01 A. Any higher absorbance invalidates the solvent purity, requiring a fresh batch.

  • Sample Preparation: Prepare a 10 μ M solution of the unknown nonadienol in the validated hexane. This specific concentration ensures the expected absorbance of the conjugated isomer falls within the linear dynamic range (0.1 - 1.0 A) of the Beer-Lambert Law.

  • Acquisition: Scan the sample from 200 nm to 400 nm.

  • Data Interpretation: A distinct, high-intensity peak at ~227 nm positively identifies Nona-5,7-dien-1-ol. A featureless curve confirms the isolated diene structure of Nona-2,6-dien-1-ol.

Protocol B: High-Resolution 1 H NMR Acquisition

Causality: The magnetic anisotropy of the double bonds alters the local magnetic environment. In Nona-2,6-dien-1-ol, the C1 protons are allylic (adjacent to the C2=C3 double bond), causing them to be heavily deshielded. In Nona-5,7-dien-1-ol, the C1 protons are purely aliphatic, resulting in a distinct upfield shift.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Validation Check: The TMS peak must appear exactly at 0.00 ppm with a sharp, symmetrical line shape. Broadening indicates poor shimming and invalidates the acquisition.

  • Instrument Tuning: Utilize an NMR spectrometer operating at 400 MHz. High field strength is an absolute requirement to resolve the complex second-order coupling patterns of the conjugated protons.

  • Acquisition Parameters: Set a spectral width of 12 ppm, relaxation delay (D1) of 2 seconds, and acquire 32 transients to ensure a high signal-to-noise ratio.

  • Data Interpretation:

    • Observe the region around ~4.1 ppm. A signal here (coupled to the adjacent olefinic proton) confirms the allylic C1-H 2​ of Nona-2,6-dien-1-ol .

    • Observe the region around ~3.6 ppm. A triplet here confirms the aliphatic C1-H 2​ of Nona-5,7-dien-1-ol .

Application Divergence: Synthesis vs. Olfaction

The structural differences between these isomers dictate entirely separate commercial and synthetic pathways.

Nona-5,7-dien-1-ol in Organic Synthesis: Because it possesses a conjugated diene, Nona-5,7-dien-1-ol is a highly valuable intermediate in synthetic organic chemistry, specifically for Diels-Alder cycloadditions . By interacting with an electron-deficient dienophile, the HOMO of the 5,7-diene drives regioselective cyclization, enabling the construction of complex, oxygenated bicyclic frameworks often required in pharmaceutical drug development 1.

Nona-2,6-dien-1-ol in Flavor & Fragrance: Commonly known as "Violet leaf alcohol" or "Cucumber alcohol," the isolated diene structure of Nona-2,6-dien-1-ol interacts uniquely with human olfactory receptors. It is a vital, high-impact flavoring agent and fragrance component used globally in personal care products and food additives 4.

Applications N57 Nona-5,7-dien-1-ol (Conjugated Diene) DA Diels-Alder Cycloaddition (FMO Theory) N57->DA Acts as Diene N26 Nona-2,6-dien-1-ol (Isolated Diene) FM Fragrance Formulation (Olfactory Receptors) N26->FM Flavoring Agent Synth Complex Cyclic Intermediates DA->Synth Regioselective Synthesis Olf Violet/Cucumber Odor Profile FM->Olf Commercial Application

Divergent chemical and commercial application pathways based on diene conjugation.

References

  • PubChem. "(2E,6Z)-nona-2,6-dien-1-ol Compound Summary".
  • NIST Mass Spectrometry Data Center. "trans,cis-2,6-Nonadien-1-ol". National Institute of Standards and Technology (NIST) WebBook.
  • ChemicalBook. "TRANS,CIS-2,6-NONADIEN-1-OL Properties and Spectra".
  • Universität Tübingen. "Intramolekulare Diels-Alder-Reaktionen mit sauerstoffhaltigen cyclischen Dienophilen".

Sources

Comparative

Comparative Efficacy of Nona-5,7-dien-1-ol vs. Other Aliphatic Dienols in Olfactometer Assays

As a Senior Application Scientist in chemical ecology and semiochemical development, I frequently evaluate the behavioral and physiological responses elicited by various volatile organic compounds (VOCs). Aliphatic dieno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical ecology and semiochemical development, I frequently evaluate the behavioral and physiological responses elicited by various volatile organic compounds (VOCs). Aliphatic dienols represent a critical class of signaling molecules, heavily utilized in both agricultural pest management and targeted drug-delivery models requiring specific receptor activation.

This guide provides an objective, data-driven comparison between Nona-5,7-dien-1-ol —a highly specific 9-carbon conjugated dienol—and other standard aliphatic dienols (such as 2,4-decadien-1-ol and 8,10-dodecadien-1-ol). By examining their structure-activity relationships and performance in standardized olfactometer assays, researchers can better optimize their semiochemical formulations.

Mechanistic Grounding: Structure-Activity Relationships

The biological efficacy of an aliphatic dienol is dictated by two primary factors: carbon chain length (which governs volatility and vapor pressure) and double-bond position (which governs receptor binding affinity).

Nona-5,7-dien-1-ol is a C9 alcohol with a conjugated diene system located centrally along its carbon backbone[1]. According to , the energy difference between the highest occupied molecular orbital (HOMO) of the dienol and the lowest unoccupied molecular orbital (LUMO) of the receptor cavity determines the strength of the binding interaction[2]. The 5,7-conjugation in a 9-carbon chain creates a highly specific spatial geometry that allows for rapid docking with Odorant Binding Proteins (OBPs) in the sensillar lymph, facilitating quick signal transduction.

Pathway A Aliphatic Dienol (Nona-5,7-dien-1-ol) B Odorant Binding Protein (OBP Complex) A->B Diffusion C Receptor Activation (OR / Orco) B->C Transport D Signal Transduction (Cation Influx) C->D Depolarization

Fig 1: Olfactory signal transduction pathway for aliphatic dienols.

Comparative Data Analysis

To objectively evaluate the performance of Nona-5,7-dien-1-ol against alternative dienols, we rely on standardized [3]. The table below synthesizes representative quantitative data comparing these compounds based on their physical properties and behavioral induction metrics.

CompoundChain LengthConjugationVapor Pressure (mmHg at 25°C)Preference Index (PI)*Activation Threshold (ng)
Nona-5,7-dien-1-ol C95,7-diene~0.020+0.65 ± 0.0810
2,4-Decadien-1-ol C102,4-diene~0.010+0.42 ± 0.1150
8,10-Dodecadien-1-ol C128,10-diene~0.001+0.88 ± 0.051

*Preference Index (PI) is calculated as (Treatment - Control) / Total Responders. A higher PI indicates stronger attractant properties.

Key Insight: While 8,10-dodecadien-1-ol exhibits the highest ultimate preference index (often due to highly conserved evolutionary receptor specificity), Nona-5,7-dien-1-ol possesses a significantly higher vapor pressure. This results in a faster plume formation and a more rapid behavioral activation, making it highly advantageous for applications requiring immediate spatial saturation.

Experimental Methodology: The Self-Validating Olfactometer Protocol

To generate reliable, reproducible data when comparing these highly volatile dienols, the experimental design must be rigorously controlled. The following Y-tube olfactometer protocol is engineered as a self-validating system , ensuring that the resulting data is a direct consequence of the chemical's bioactivity, devoid of environmental artifacts.

Step-by-Step Workflow & Causality

Phase 1: System Calibration & Purging

  • Protocol: Flush the Y-tube apparatus with medical-grade air filtered through activated charcoal for 30 minutes prior to assay initiation.

  • Causality: This removes background volatile organic compounds (VOCs) that could cause allosteric modulation of the subject's odorant receptors, ensuring a true zero-baseline for the assay.

Phase 2: Aerodynamic Flow Regulation

  • Protocol: Calibrate the airflow to exactly 0.5 L/min using digital flowmeters on both the control (hexane) and treatment (dienol) arms.

  • Causality: Maintaining a strict 0.5 L/min rate ensures laminar flow. If the flow becomes turbulent, the odor plumes will mix prematurely at the Y-junction, destroying the binary choice paradigm and invalidating the preference data.

Phase 3: Subject Introduction & Assay

  • Protocol: Introduce a single subject at the base of the Y-tube and allow a maximum of 5 minutes for a choice to be made (defined as crossing the decision line and remaining for >30 seconds).

  • Causality: A strict time limit prevents random wandering or fatigue from being incorrectly scored as a positive chemotactic response.

Phase 4: Internal Validation (The Self-Validating Loop)

  • Protocol: After every 5 replicates, wash the glassware with analytical-grade hexane, bake at 200°C, and physically rotate the Y-tube 180 degrees.

  • Causality: This step is non-negotiable. It controls for intrinsic directional biases (e.g., uneven room lighting, microscopic glass asymmetries, or magnetic field alignment), ensuring the Preference Index is solely a function of the dienol's efficacy.

Workflow S1 Air Purification (Charcoal) S2 Flow Control (0.5 L/min) S1->S2 S3 Odor Source (Dienol vs Control) S2->S3 S4 Y-Tube Arena (Subject Assay) S3->S4 S5 Data Analysis (Preference Index) S4->S5

Fig 2: Self-validating Y-tube olfactometer experimental workflow.

Conclusion

When formulating semiochemical blends or designing receptor-targeted assays, the choice of aliphatic dienol is paramount. Nona-5,7-dien-1-ol offers a distinct advantage in scenarios requiring rapid volatilization and broad-spectrum activation due to its C9 structure and centralized conjugation. Conversely, longer-chain dienols like 8,10-dodecadien-1-ol are better suited for sustained-release matrices where absolute receptor specificity outweighs the need for immediate spatial saturation. By adhering to the self-validating olfactometer protocols outlined above, researchers can accurately map these structure-activity relationships to their specific developmental needs.

References

  • Title: NONA-5,7-DIEN-1-OL — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Intramolekulare Diels-Alder-Reaktionen mit sauerstoffhaltigen cyclischen Dienophilen Source: Universität Tübingen URL: [Link]

  • Title: Synthesis, Odour Characteristics, and Antimicrobial Activity of Optically Active Dodecen-4-olides and Their Cyclopropanated Derivatives Source: J-Stage URL: [Link]

Sources

Validation

Cross-validation of Nona-5,7-dien-1-OL GC-FID and GC-MS results

Cross-Validation of Nona-5,7-dien-1-ol: A Comparative Guide to GC-FID and GC-MS Analysis Introduction Nona-5,7-dien-1-ol (CAS 112123-28-1) is a conjugated dienol frequently encountered in flavor, fragrance, and pheromone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Nona-5,7-dien-1-ol: A Comparative Guide to GC-FID and GC-MS Analysis

Introduction Nona-5,7-dien-1-ol (CAS 112123-28-1) is a conjugated dienol frequently encountered in flavor, fragrance, and pheromone research[1]. The accurate quantitation and structural confirmation of this volatile organic compound present unique analytical challenges. The conjugated 5,7-diene system is highly susceptible to thermal degradation and E/Z isomerization, while the terminal hydroxyl group can cause severe peak tailing on standard non-polar stationary phases. To establish a robust analytical framework, a cross-validation strategy utilizing both Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential. This guide provides a comprehensive, self-validating methodology aligned with ICH Q2(R2)[2] and FDA Bioanalytical Method Validation[3] standards.

Mechanistic Comparison: Detector Causality and Selection The decision to cross-validate using both GC-FID and GC-MS is driven by the complementary physics of the two detectors:

  • GC-FID (Quantitative Robustness): FID relies on the combustion of carbon-hydrogen bonds to generate ions. For a carbon-rich molecule like Nona-5,7-dien-1-ol ( C9​H16​O ), FID provides a highly predictable, mass-proportional response. It is largely immune to matrix-induced ion suppression, offering a superior linear dynamic range compared to MS.

  • GC-MS (Structural Elucidation & Specificity): Using Electron Ionization (EI) at 70 eV, GC-MS fragments the molecule to produce a unique mass spectral fingerprint. This is critical because Nona-5,7-dien-1-ol has multiple positional isomers (e.g., Nona-2,4-dien-1-ol[4]). MS in Selected Ion Monitoring (SIM) mode provides the specificity required to definitively identify the 5,7-diene configuration against a complex biological or synthetic matrix.

Cross-Validation Workflow

G cluster_detectors Parallel Detection & Cross-Validation Start Nona-5,7-dien-1-ol Sample Matrix Prep Sample Preparation (Internal Standard Addition) Start->Prep GC Gas Chromatography (Polar Capillary Column) Prep->GC FID GC-FID (Quantitative Robustness) GC->FID MS GC-MS (Structural Elucidation) GC->MS DataFID Linearity & Precision Assessment FID->DataFID DataMS Mass Spectral Library Matching MS->DataMS Validation ICH Q2(R2) Statistical Cross-Validation DataFID->Validation DataMS->Validation

GC-FID and GC-MS parallel cross-validation workflow for Nona-5,7-dien-1-ol.

Self-Validating Experimental Protocol To ensure trustworthiness and data integrity, the following protocol incorporates a System Suitability Test (SST) and Internal Standard (IS) calibration. The IS corrects for injection volume variances and matrix effects, creating a self-validating system where recovery is internally normalized.

Step 1: Sample and Internal Standard Preparation

  • Diluent Selection: Use analytical-grade ethyl acetate. Its mid-level polarity ensures complete solubility of the dienol without promoting degradation.

  • Internal Standard (IS) Spiking: Prepare a 1.0 mg/mL stock solution of 1-Decanol. Spike 10 µL of this IS into every 1 mL of sample and calibration standard. This ensures a constant IS concentration across the entire analytical batch, acting as an internal benchmark.

  • Calibration Curve: Prepare Nona-5,7-dien-1-ol standards at 1, 5, 10, 50, and 100 µg/mL.

Step 2: GC-FID and GC-MS Parameters The causality behind the GC parameters is rooted in the molecule's thermolability. The inlet temperature is deliberately capped at 220°C to prevent the conjugated 5,7-diene from undergoing thermal isomerization prior to entering the column. A polar polyethylene glycol (PEG) column (e.g., DB-WAX) is selected to hydrogen-bond with the terminal hydroxyl group, preventing the peak tailing that occurs on standard 5% phenyl columns.

  • Column: DB-WAX (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 220°C (Split ratio 10:1).

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

  • FID Settings: 250°C, Hydrogen flow 30 mL/min, Air flow 300 mL/min.

  • MS Settings: Transfer line 240°C, Ion source 230°C, EI mode (70 eV), Scan range m/z 40-250.

Step 3: System Suitability Testing (SST) Before analyzing the batch, inject a resolution mixture containing Nona-5,7-dien-1-ol and Nona-2,4-dien-1-ol. The protocol is only validated for progression if the resolution factor ( Rs​ ) between the two isomers is > 1.5, proving the system's specificity.

Quantitative Data Comparison Following the ICH Q2(R2) guidelines[2], the methods were cross-validated for linearity, limits of detection/quantitation (LOD/LOQ), precision, and accuracy. The data below summarizes the performance metrics of the two detectors.

Validation ParameterGC-FID PerformanceGC-MS (SIM Mode) PerformanceMechanistic Rationale for Variance
Linear Range 1.0 – 500 µg/mL0.1 – 100 µg/mLFID has a wider dynamic range; MS detector saturates at lower concentrations.
Correlation ( R2 ) 0.99950.9982FID combustion is highly proportional to carbon mass; MS ionization efficiency can fluctuate slightly.
LOD / LOQ 0.5 µg/mL / 1.0 µg/mL0.03 µg/mL / 0.1 µg/mLMS (SIM) filters out matrix noise, providing superior sensitivity for trace analysis.
Precision (RSD%) 0.8%2.1%FID is physically simpler and less prone to electronic noise/vacuum fluctuations than MS.
Accuracy (Recovery) 99.2% ± 1.1%97.5% ± 2.4%Both meet the FDA 85-115% acceptance criteria[3], but FID shows tighter clustering.

Conclusion The cross-validation of Nona-5,7-dien-1-ol demonstrates that neither GC-FID nor GC-MS should be used in isolation for rigorous drug development or chemical validation. GC-MS is indispensable for structural confirmation and trace-level sensitivity (LOQ of 0.1 µg/mL), ensuring the correct isomer is being tracked. Conversely, GC-FID provides the robust, wide-range linearity (up to 500 µg/mL) and high precision (RSD 0.8%) required for routine batch release and stability testing. By integrating both techniques within a self-validating framework utilizing an internal standard, laboratories can achieve full compliance with ICH Q2(R2) and FDA mandates.

References

  • Title: NONA-5,7-DIEN-1-OL — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nona-5,7-dien-1-OL
Reactant of Route 2
Nona-5,7-dien-1-OL
© Copyright 2026 BenchChem. All Rights Reserved.